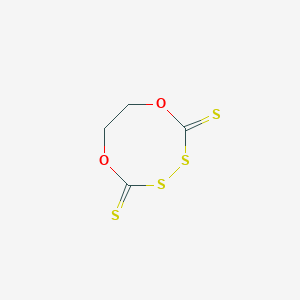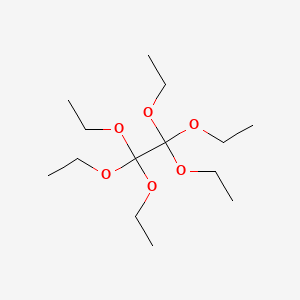
Potassium titanium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium titanium fluoride, also known as potassium fluotitanate, is an inorganic compound with the chemical formula K₂TiF₆. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium titanium fluoride can be synthesized through several methods. One common method involves the reaction of potassium fluoride with titanium dioxide in the presence of hydrofluoric acid. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting potassium chloride with titanium tetrachloride in the presence of hydrofluoric acid. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to prevent the release of harmful gases and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium titanium fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and potassium fluoride.
Reduction: It can be reduced to form titanium metal and potassium fluoride.
Substitution: It can undergo substitution reactions with other halides to form different titanium halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrofluoric acid, potassium chloride, and titanium tetrachloride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound include titanium dioxide, titanium metal, and various titanium halides. These products are widely used in different industrial applications, including the production of high-purity titanium alloys and advanced ceramics.
Scientific Research Applications
Potassium titanium fluoride has numerous scientific research applications, including:
Medicine: It is being investigated for its potential use in the development of new drugs and medical devices.
Mechanism of Action
The mechanism of action of potassium titanium fluoride involves its ability to act as a source of fluoride ions, which can interact with various molecular targets and pathways. In the context of its use as a catalyst, this compound facilitates the formation of reactive intermediates that drive the desired chemical reactions. The compound’s unique properties, such as its high solubility and reactivity, make it an effective catalyst in various industrial processes .
Comparison with Similar Compounds
Potassium titanium fluoride can be compared with other similar compounds, such as:
Sodium titanium fluoride (Na₂TiF₆): Similar in structure and properties, but this compound is preferred due to its higher solubility and reactivity.
Ammonium titanium fluoride ((NH₄)₂TiF₆): Also similar, but less commonly used due to its lower stability and reactivity.
Titanium tetrachloride (TiCl₄): Used in similar applications, but this compound is preferred for its ease of handling and lower toxicity.
This compound stands out due to its unique combination of high solubility, reactivity, and stability, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
56211-60-0 |
|---|---|
Molecular Formula |
F5KTi |
Molecular Weight |
181.957 g/mol |
IUPAC Name |
potassium;titanium(4+);pentafluoride |
InChI |
InChI=1S/5FH.K.Ti/h5*1H;;/q;;;;;+1;+4/p-5 |
InChI Key |
SQTLECAKIMBJGK-UHFFFAOYSA-I |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[K+].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)



![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)



